1H and 13C NMR chemical shifts for (5-Bromo-2-chloropyrimidin-4-yl)methanol
1H and 13C NMR chemical shifts for (5-Bromo-2-chloropyrimidin-4-yl)methanol
Elucidating the Electronic Architecture of (5-Bromo-2-chloropyrimidin-4-yl)methanol: A Comprehensive NMR Guide
Pharmacological Relevance and Structural Context
(5-Bromo-2-chloropyrimidin-4-yl)methanol is a highly functionalized, electron-deficient heterocyclic building block. Its precise substitution pattern—a chlorine atom at C2, a hydroxymethyl group at C4, and a bromine atom at C5—makes it an exceptionally versatile electrophile in modern medicinal chemistry. Recently, this specific scaffold has emerged as a critical intermediate in the synthesis of molecular glues and targeted protein degraders (PROTACs) designed to modulate E3 ligase surfaces and inhibit the NEK7/NLRP3 inflammasome pathways[1].
For synthetic chemists and drug development professionals, verifying the structural integrity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step. The dense functionalization of the pyrimidine ring creates a complex electronic environment governed by inductive electron withdrawal, resonance, and halogen-induced heavy atom effects.
Causality in the Electronic Environment
To accurately predict and assign the 1 H and 13 C NMR chemical shifts, one must analyze the molecule's electronic topology:
-
Nitrogen Heteroatoms (N1, N3): The highly electronegative nitrogen atoms withdraw electron density from the ring via resonance and inductive effects, profoundly deshielding the C2, C4, and C6 positions.
-
Halogen Substituents (C2-Cl, C5-Br): The C2-chlorine further deshields the C2 carbon inductively. Conversely, the C5-bromine exerts a pronounced "heavy atom effect." While bromine is electronegative, its large, diffuse electron cloud creates a diamagnetic shielding effect on the ipso carbon (C5), driving its 13 C resonance significantly upfield compared to the rest of the ring[2].
-
Hydroxymethyl Group (C4-CH 2 OH): The oxygen atom inductively deshields the aliphatic methylene protons. If the sample is prepared in a strictly anhydrous, non-exchanging solvent like DMSO- d6 , the hydroxyl proton will couple with the methylene protons, yielding distinct multiplet splitting[3].
Quantitative NMR Data Synthesis
The following tables synthesize the expected chemical shifts based on the electronic environment and empirical data from closely related halopyrimidine analogs[2][3].
Table 1: 1 H NMR Chemical Shifts (Solvent: DMSO- d6 , 400 MHz)
| Position | Shift (ppm) | Multiplicity | Integration | Causality / Structural Rationale |
| C6-H | 8.80 – 9.05 | Singlet (s) | 1H | Highly deshielded by the adjacent N1 atom and the electron-withdrawing nature of the C5-bromine. Lacks adjacent protons, hence a sharp singlet. |
| -OH | 5.50 – 5.75 | Triplet (t) | 1H | The hydroxyl proton is deshielded by oxygen. In anhydrous DMSO-
d6
, slow chemical exchange allows observable
3J
coupling (~5.5 Hz) with the adjacent -CH
2
|
| -CH 2 - | 4.55 – 4.75 | Doublet (d) | 2H | Deshielded by the adjacent hydroxyl oxygen and the electron-deficient pyrimidine core. Splits into a doublet due to coupling with the -OH proton. |
Table 2: 13 C NMR Chemical Shifts (Solvent: DMSO- d6 , 100 MHz)
| Position | Shift (ppm) | Type | Causality / Structural Rationale |
| C4 | 168.0 – 171.0 | Quaternary | Severely deshielded by the adjacent N3 atom, the C5-bromine, and the attached hydroxymethyl carbon. |
| C2 | 159.0 – 161.0 | Quaternary | Sandwiched between two electronegative nitrogen atoms (N1, N3) and directly bonded to chlorine. |
| C6 | 158.0 – 160.0 | Tertiary (CH) | Deshielded by the adjacent N1 atom and the C5-bromine inductive effect. |
| C5 | 115.0 – 118.0 | Quaternary | Experiences the "heavy atom effect" from the directly attached bromine, resulting in anomalous diamagnetic shielding and an upfield shift[2]. |
| -CH 2 - | 60.0 – 64.0 | Secondary (CH 2 ) | Typical aliphatic shift for a primary alcohol carbon attached to a highly electron-deficient aromatic system. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity data that captures nuanced couplings (such as the -CH 2 -OH splitting) and accurately integrates the quaternary carbons, the following self-validating protocol must be executed.
Step 1: Sample Preparation and Solvent Selection
-
Action: Dissolve 15–20 mg of (5-Bromo-2-chloropyrimidin-4-yl)methanol in 0.6 mL of strictly anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO- d6 is chosen over CDCl 3 because it strongly hydrogen-bonds with the hydroxyl group, drastically reducing the rate of proton exchange. This preserves the 3J scalar coupling between the -OH and -CH 2
- protons, serving as an internal structural validation of the intact hydroxymethyl group[3].
Step 2: Instrument Locking and Shimming (Validation Gate)
-
Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming (e.g., TopShim) until the lock level is maximized and stable.
-
Validation: Check the full width at half maximum (FWHM) of the TMS signal. The protocol is validated to proceed only if the TMS FWHM is ≤ 1.0 Hz, ensuring absolute magnetic field homogeneity.
Step 3: 1 H NMR Acquisition
-
Action: Acquire the proton spectrum using a standard 30° pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Collect 16 to 32 scans.
-
Causality: A 30° pulse ensures rapid longitudinal relaxation ( T1 ), preventing signal saturation and allowing for accurate quantitative integration of the C6-H, -OH, and -CH 2
- protons relative to one another.
Step 4: 13 C NMR Acquisition
-
Action: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Critically, extend the relaxation delay (D1) to at least 3.0–5.0 seconds. Collect a minimum of 512 scans.
-
Causality: The molecule contains three highly deficient quaternary carbons (C2, C4, C5). Quaternary carbons lack attached protons, meaning they do not benefit from dipole-dipole relaxation mechanisms and have exceptionally long T1 relaxation times. Furthermore, they receive minimal Nuclear Overhauser Effect (NOE) enhancement. Extending D1 ensures these critical framework carbons are fully relaxed and visible above the baseline noise.
Workflow Visualization
Workflow for NMR acquisition and structural verification of pyrimidine derivatives.
References
- "US12459920B2 - Targeted protein degradation", Google P
- "Synthesis and biological activity of some pyrimidine deriv
- "5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665", PubChem,
